![molecular formula C14H19NO B5885774 N-cyclopentyl-3,4-dimethylbenzamide](/img/structure/B5885774.png)
N-cyclopentyl-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3,4-dimethylbenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CP-55,940 has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
N-cyclopentyl-3,4-dimethylbenzamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a wide range of effects on the body, including modulation of pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
N-cyclopentyl-3,4-dimethylbenzamide has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. It has been shown to modulate pain perception in animal models of pain, and has been suggested as a potential treatment for chronic pain conditions. Additionally, N-cyclopentyl-3,4-dimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation, and has been suggested as a potential treatment for inflammatory conditions such as arthritis. Finally, N-cyclopentyl-3,4-dimethylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has been suggested as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-3,4-dimethylbenzamide is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. Additionally, N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-cyclopentyl-3,4-dimethylbenzamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-cyclopentyl-3,4-dimethylbenzamide and related compounds. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of N-cyclopentyl-3,4-dimethylbenzamide in a variety of fields, including pain management, neurology, and psychiatry. Finally, there is interest in further elucidating the mechanisms of action of N-cyclopentyl-3,4-dimethylbenzamide and related compounds, which could lead to the development of new therapeutic targets for a variety of conditions.
Métodos De Síntesis
N-cyclopentyl-3,4-dimethylbenzamide can be synthesized through a multistep process involving the condensation of cyclopentanone with 3,4-dimethylbenzaldehyde, followed by reduction and subsequent condensation with an amine. The final product is purified through chromatography and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neurology, and psychiatry. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions.
Propiedades
IUPAC Name |
N-cyclopentyl-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-7-8-12(9-11(10)2)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDCZPJDFYGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,4-dimethylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.